molecular formula C11H10BrN3O3 B1430488 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole CAS No. 1429309-34-1

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

Cat. No.: B1430488
CAS No.: 1429309-34-1
M. Wt: 312.12 g/mol
InChI Key: FLPJFPVRSKLNCE-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom at the 4th position, a methoxybenzyl group at the 1st position, and a nitro group at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Attachment of the methoxybenzyl group: This step involves the reaction of the pyrazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Nitration: The final step is the nitration of the pyrazole ring, which can be done using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Hydrogenated derivative: Formed by the reduction of the bromine atom.

    Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxybenzyl group contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-methoxybenzyl)-5-methyl-3-phenyl-1H-pyrazole: Similar structure but with a methyl and phenyl group instead of a nitro group.

    4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(15(16)17)10(12)6-13-14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJFPVRSKLNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197603
Record name 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-34-1
Record name 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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